6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine

Description

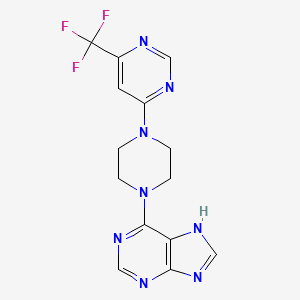

6-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine is a purine derivative characterized by a piperazine ring at position 6 of the purine scaffold. The piperazine moiety is further substituted at the 4-position with a pyrimidine ring bearing a trifluoromethyl (-CF₃) group at its 6-position.

Properties

IUPAC Name |

6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N8/c15-14(16,17)9-5-10(19-6-18-9)24-1-3-25(4-2-24)13-11-12(21-7-20-11)22-8-23-13/h5-8H,1-4H2,(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMHOBUNMFENHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-chloropurine with 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the purine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine has garnered attention for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

- Antiviral Properties : Research indicates that derivatives of this compound could exhibit antiviral activity, making them candidates for further investigation in the treatment of viral infections .

Biochemical Probes

In biological research, this compound serves as a biochemical probe to study enzyme interactions:

- Enzyme Inhibition Studies : It can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This property is crucial for understanding enzyme mechanisms and developing new inhibitors .

Material Science

The compound is also explored for its utility in material science:

- Development of New Materials : It may be used in synthesizing materials with enhanced stability or reactivity due to its unique chemical structure, which can be modified to tailor properties for specific applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

The piperazine ring in purine derivatives is a critical pharmacophore. Below is a comparative analysis of substituents and their impact:

*Estimated based on molecular formula C₁₇H₁₄F₃N₉.

Key Observations:

- Electron-Withdrawing Groups : The target compound’s trifluoromethyl-pyrimidine substituent offers stronger electron withdrawal compared to acyl (e.g., 48 ) or carboxamide (e.g., 51 ) groups. This may enhance binding to hydrophobic pockets or aromatic residues in target proteins .

- Aromatic vs. Heterocyclic Substituents : Analogs with chlorophenyl groups (e.g., 14 ) exhibit simpler aromatic interactions, while pyrimidine-containing derivatives (e.g., 8 , target compound) enable additional hydrogen bonding or π-stacking .

- Solubility and Lipophilicity : The tetrahydropyran group in 8 improves aqueous solubility, whereas the trifluoromethyl group in the target compound may increase metabolic stability but reduce solubility .

Pharmacological Implications

Though direct activity data for the target compound are absent, insights can be inferred from analogs:

- Anticancer Potential: Compounds like 4l–4p () with substituted piperazines show antitumor activity, suggesting the target’s pyrimidine substituent could enhance kinase or GPCR inhibition .

- Cannabidiol (CBD) Analog Properties: Piperazine-purine derivatives (e.g., 48–51) are explored as CBD analogs, implying the target compound may interact with cannabinoid receptors .

Biological Activity

The compound 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine (commonly referenced as a purine derivative) has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 348.33 g/mol |

| CAS Number | 2549028-04-6 |

| SMILES Notation | Cc1nc(cc(n1)C(F)(F)F)N2CCNCC2 |

The compound features a purine base with a trifluoromethyl-substituted pyrimidine moiety linked through a piperazine ring, which is crucial for its biological activity.

Research indicates that purine derivatives can influence various biological pathways. The following mechanisms have been identified for the compound:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in nucleotide metabolism, which is vital for cellular proliferation and survival.

- Antimicrobial Properties : Some studies suggest that related structures exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary studies have indicated that this compound may reduce inflammation by modulating cytokine production.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance lipophilicity, thereby improving cell membrane permeability. Variations in the piperazine and pyrimidine substituents can significantly affect the potency and selectivity of the compound against specific biological targets.

Antimicrobial Activity

A study conducted on several purine derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting a promising lead for further development .

Anti-inflammatory Studies

In vivo experiments showed that administration of the compound led to reduced edema in animal models of inflammation. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Cancer Research

Recent research has explored the efficacy of this compound in cancer models. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | Reduced edema in animal models | |

| Anticancer | Induced apoptosis in cancer cells |

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased lipophilicity |

| Piperazine Ring Variations | Altered potency against targets |

Q & A

Basic Question: What are the standard synthetic routes for preparing 6-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-9H-purine, and how can reaction yields be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution reactions between a purine scaffold and a functionalized piperazine intermediate. A common approach involves coupling 6-chloropurine derivatives with piperazine-containing trifluoromethylpyrimidine precursors under reflux conditions using a palladium catalyst (e.g., Pd(Ph₃)₄) and a base (e.g., K₂CO₃) in toluene . Optimization strategies include:

- Temperature control : Prolonged reflux (12–24 hours) improves coupling efficiency.

- Catalyst loading : 0.05–0.1 mmol of Pd catalyst per 1.5 mmol substrate balances cost and yield .

- Purification : Column chromatography (EtOAc/hexane gradients) or HPLC (>95% purity) ensures high yields (39–79% reported for analogs) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylpyrimidine moiety in biological activity?

Answer:

SAR studies should systematically modify substituents on the pyrimidine and piperazine rings while retaining the purine core. Key steps:

Analog synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO₂) or hydrophobic substituents (e.g., methyl, cyclopropyl) .

Biological assays : Test analogs against target receptors (e.g., kinase or GPCR panels) to correlate substituent effects with activity.

Computational modeling : Use molecular docking to assess binding affinity changes, as demonstrated in studies targeting viral SKI complexes .

Data analysis : Apply multivariate regression to identify substituent parameters (e.g., Hammett σ) influencing potency .

Basic Question: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperazine connectivity. For example, trifluoromethyl groups show distinct ¹⁹F NMR shifts (~-60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 523.5–553.3 for analogs) .

- HPLC : Reverse-phase HPLC with UV detection (≥99% purity) ensures batch consistency .

- Melting Point : Sharp melting ranges (e.g., 71–195°C for analogs) indicate crystallinity and purity .

Advanced Question: How can researchers resolve contradictory bioactivity data observed across in vitro and in vivo models for this compound?

Answer:

Contradictions often arise from differences in metabolic stability, tissue penetration, or assay conditions. Mitigation strategies:

- Pharmacokinetic profiling : Assess plasma stability, cytochrome P450 metabolism, and logP values to identify bioavailability issues .

- Dose-response refinement : Use Hill slope analysis to differentiate true efficacy from assay artifacts .

- Orthogonal assays : Validate findings with alternative methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Species-specific factors : Compare metabolite profiles across models (e.g., murine vs. primate hepatocytes) .

Basic Question: What solvent systems and reaction conditions are optimal for scaling up synthesis while minimizing impurities?

Answer:

- Solvent selection : Toluene or DMF enables high-temperature reactions without side-product formation .

- Catalyst recycling : Pd(Ph₃)₄ can be recovered via filtration and reused (3–5 cycles) to reduce costs .

- Work-up : Aqueous washes (NaHCO₃) remove unreacted boronic acids or acyl chlorides .

- Scaled purification : Gradient elution (hexane → EtOAc) on silica gel columns accommodates multi-gram batches .

Advanced Question: How can computational methods predict the environmental impact or biodegradability of this compound?

Answer:

- QSPR modeling : Use quantitative structure-property relationship models to estimate biodegradation half-lives based on molecular descriptors (e.g., topological surface area) .

- Molecular dynamics simulations : Assess binding to environmental receptors (e.g., soil organic matter) to predict persistence .

- Toxicity prediction : Tools like ECOSAR classify ecotoxicological risks using fragment-based algorithms .

Basic Question: What are the key stability considerations for long-term storage of this compound?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group .

- Solvent choice : DMSO stock solutions should be aliquoted to prevent freeze-thaw degradation .

- Stability monitoring : Periodic HPLC-MS checks detect decomposition products (>95% purity threshold) .

Advanced Question: How can researchers design a mechanistic study to identify off-target effects of this compound?

Answer:

- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to map interactomes .

- CRISPR screening : Genome-wide knockout libraries identify synthetic lethal partners or resistance genes .

- High-content imaging : Multiparametric analysis (e.g., mitochondrial membrane potential, ROS levels) reveals subcellular toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.